Cas no 1492-24-6 (L-Aminobutyric Acid)
L-Aminobutyric Acid Chemical and Physical Properties
Names and Identifiers
-
- L-2-Aminobutyric acid
- (S)-(+)-2-Aminobutyric Acid
- L(+)-2-Aminobutyric acid
- L-2-Aminobutyric aCld
- (S)-(+)-2-Amino butiric acid
- (S)-2-Aminobutanoic acid
- H-Abu-OH
- L-(+)-2-Aminobutyric acid
- L-ABU-OH
- L-Aminobutyric Acid
- (2S)-2-aminobutanoic acid
- H-2-Abu-OH
- L-alpha-aminobutyric acid
- L-α-Aminobutyric acid
- S-2-Aminobutyric acid
- L-2-Aminobutanoic acid
- L-ABU
- L-2-Abu
- NSC 97060
- L-Butyrine
- S-butyrine
- H-L-ABU-OH
- L-2-Abu-OH
- (S)-2-Amino-butyric acid
- ALPHA-AMINOBUTYRIC ACID
- 2-Aminobutyric acid, L-
- L-alpha-Amino-n-butyric acid
- C02356
- 2S-amino-butanoate
- L-alpha-Aminobutyrate
- 02A4013E-092F-4F03-9966-02E7F6164833
- NSC-97060
- (2S)-2-amino butanoic acid
- Butanoic acid, 2-amino-, (S)-
- UNII-0QAJ5KN9IM
- L-a-amino-n-Butyric acid
- AC-1817
- (S)-(+)-2-Aminobutyric acid L-Abu-OH
- (S)-2-Aminobutanoate
- DTXSID10883684
- HY-W010589
- CS-W011305
- Butyric acid, 2-amino-, L-
- (S)-2-Aminobutyric acid
- AKOS015923108
- (2S)-2-Aminobutyric acid
- h-abu(2)-oh
- alpha-Aminobutyric acid, L-
- (-)-2-Aminobutyric acid
- (2S)-2-aminobutanoate
- (+)-2-Aminobutanoic acid
- L-2-Aminobuttersaeure
- A-5220
- (S)-(+)-alpha-Aminobutyric acid
- (+)-2-Aminobutanoate
- .ALPHA.-AMINOBUTYRIC ACID, L-
- Butanoic acid, 2-amino-, (2S)-
- 1492-24-6
- 2(s)-aminobutyric acid
- BDBM50357210
- L-Ethylglycine
- AM20080375
- EN300-86145
- CHEBI:35619
- Q27104317
- 0QAJ5KN9IM
- (S)-amino butyric acid
- Butanoic acid, 2-amino-, (R)-
- 2S-amino-butanoic acid
- A0826
- CHEMBL1230782
- L-2-Aminobutyric acid, BioReagent, suitable for cell culture
- L-a-aminobutyric acid
- Z1741965569
- L-2-aminobutyrate
- MFCD00064415
- (S)-2-amino-Butanoate
- L-homoalanine
- (+)-alpha-Aminobutyric acid
- SCHEMBL78599
- BP-12164
- STR03331
- s6203
- Homoalanine
- L-2-Aminobutyric acid, >=99% (titration)
- (+)-2-Aminobutyric acid
- EINECS 216-083-3
- J-300325
- l-2-amino-n-butyric acid
- LMFA01100034
- (S)-2-amino-Butanoic acid
- FA09856
- (S)-2-Amino-butanoic acid;(S)-2-Aminobutyric acid;L-Homoalanine
-
- MDL: MFCD00064415
- Inchi: 1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1
- InChI Key: QWCKQJZIFLGMSD-VKHMYHEASA-N
- SMILES: OC([C@H](CC)N)=O
- BRN: 1720935
Computed Properties
- Exact Mass: 103.06300
- Monoisotopic Mass: 103.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 72.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 63.3A^2
Experimental Properties
- Color/Form: Colorless flake crystals.
- Density: 1.2300 (estimate)
- Melting Point: 300 ºC
- Boiling Point: 215.2℃ at 760 mmHg
- Flash Point: 83.9℃
- Refractive Index: 1.4650 (estimate)
- Solubility: 22.7 g/100 mL (22°C)
- Water Partition Coefficient: 22.7 g/100 mL (22 ºC)
- PSA: 63.32000
- LogP: 0.50860
- pka: 2.29(at 25℃)
- Merck: 428
- Specific Rotation: 21.6 º (c=2, 5N HCl)
- Solubility: Soluble in water and acetic acid, slightly soluble in ethanol and diethyl ether.
L-Aminobutyric Acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H317
- Warning Statement: P280
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 43
- Safety Instruction: S36/37
-
Hazardous Material Identification:
- Safety Term:S36/37
- Risk Phrases:R43
- TSCA:Yes
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
L-Aminobutyric Acid Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
L-Aminobutyric Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0826-5g |
L-Aminobutyric Acid |
1492-24-6 | 99.0%(T) | 5g |
¥1045.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0826-1g |
L-Aminobutyric Acid |
1492-24-6 | 99.0%(T) | 1g |
¥360.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AJ788-100g |
L-Aminobutyric Acid |
1492-24-6 | 98% | 100g |
¥101.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AJ788-25g |
L-Aminobutyric Acid |
1492-24-6 | 98% | 25g |
¥45.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AJ788-5g |
L-Aminobutyric Acid |
1492-24-6 | 98% | 5g |
¥32.0 | 2022-06-10 | |
| ChemScence | CS-W011305-500g |
H-Abu-OH |
1492-24-6 | >97.0% | 500g |
$62.0 | 2022-04-27 | |
| ChemScence | CS-W011305-1000g |
H-Abu-OH |
1492-24-6 | >97.0% | 1000g |
$94.0 | 2021-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L85120-100g |
H-Abu-OH |
1492-24-6 | 100g |
¥98.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L85120-25g |
H-Abu-OH |
1492-24-6 | 25g |
¥38.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L85120-1kg |
H-Abu-OH |
1492-24-6 | 1kg |
¥468.0 | 2021-09-08 |
L-Aminobutyric Acid Suppliers
L-Aminobutyric Acid Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
Additional information on L-Aminobutyric Acid
Introduction to L-Aminobutyric Acid (CAS No: 1492-24-6) and Its Emerging Applications in Modern Science
L-Aminobutyric Acid (CAS No: 1492-24-6), chemically known as 2-aminoethyl methanol, is a non-proteinogenic amino acid that has garnered significant attention in the fields of biochemistry, pharmacology, and materials science due to its unique structural and functional properties. This compound, characterized by a linear structure comprising an amine group, a carboxylic acid group, and a central carbon atom bonded to two hydrogen atoms, exhibits remarkable versatility in both biological and synthetic contexts.
The molecular formula of L-Aminobutyric Acid (CAS No: 1492-24-6) is C₄H₉NO₂, and its systematic name reflects its relationship to butyric acid. As a natural component of certain organisms and a synthetic intermediate in various chemical processes, this amino acid has found diverse applications ranging from neurotransmitter research to polymer synthesis. Its role as an inhibitory neurotransmitter in the central nervous system of some invertebrates has been extensively studied, providing insights into neural communication and potential therapeutic targets.
In recent years, the study of L-Aminobutyric Acid (CAS No: 1492-24-6) has expanded beyond its traditional applications to explore novel therapeutic possibilities. One of the most promising areas is its use as a precursor in the synthesis of bioactive molecules. For instance, researchers have leveraged its structural framework to develop novel compounds with potential applications in treating neurological disorders. The ability of L-Aminobutyric Acid (CAS No: 1492-24-6) to act as a building block for more complex molecules has opened new avenues in drug discovery, particularly in the design of selective ligands for neurotransmitter receptors.
The pharmacological significance of L-Aminobutyric Acid (CAS No: 1492-24-6) has been further underscored by studies demonstrating its role in modulating neuronal activity. In particular, its derivatives have shown promise in alleviating symptoms associated with anxiety and epilepsy. The compound’s ability to interact with GABA receptors—though not directly as a primary agonist—has led to the development of new strategies for enhancing inhibitory neurotransmission. This has sparked interest in exploring L-Aminobutyric Acid (CAS No: 1492-24-6) as a potential adjuvant therapy alongside existing treatments for neurological conditions.
Beyond its biological applications, L-Aminobutyric Acid (CAS No: 1492-24-6) has also found utility in materials science. Its bifunctional nature—possessing both an amine and a carboxylic acid group—makes it an excellent candidate for polymerization reactions. Researchers have utilized this compound to synthesize novel biodegradable polymers with applications in drug delivery systems. The ability of these polymers to release encapsulated therapeutic agents in a controlled manner has significant implications for targeted therapies, particularly in oncology and infectious disease treatment.
The synthesis of L-Aminobutyric Acid (CAS No: 1492-24-6) itself has seen advancements that enhance its accessibility for research purposes. Modern synthetic routes now allow for high-yield production using enzymatic methods or catalytic processes that minimize byproduct formation. These improvements have not only reduced costs but also improved the purity of the final product, enabling more rigorous studies into its biological effects. Additionally, the development of chiral resolution techniques has enabled researchers to obtain enantiomerically pure forms of L-Aminobutyric Acid (CAS No: 1492-24-6), which is crucial for studying its stereoselective interactions with biological targets.
Recent research has also highlighted the role of L-Aminobutyric Acid (CAS No: 1492-24-6) in modulating cellular processes beyond neurotransmission. Studies indicate that this compound can influence metabolic pathways by acting as a precursor for polyamines or by affecting enzyme activity indirectly through allosteric regulation. These findings have broadened the scope of potential applications for L-Aminobutyric Acid (CAS No: 1492-24-6) beyond traditional pharmacological uses, suggesting its importance in maintaining cellular homeostasis.
The industrial relevance of L-Aminobutyric Acid (CAS No: 1492-24-6) extends to agrochemicals as well. Derivatives of this compound have been explored as plant growth regulators or as components in formulations designed to enhance nutrient uptake. By influencing amino acid biosynthesis pathways, L-Aminobutyric Acid (CAS No: 1492-24-6) and its analogs may contribute to improving crop yields and resilience under stress conditions. This dual application—both biologically active and industrially relevant—underscores the multifaceted utility of this compound.
Looking ahead, the future prospects for L-Aminobutyric Acid (CAS No: 1492-24-6) are promising, driven by ongoing research into its derivatives and novel synthetic methodologies. Advances in computational chemistry are enabling researchers to predict new applications more efficiently, while innovations in biocatalysis are making production processes more sustainable. As our understanding of biological systems continues to evolve, it is likely that L-Aminobutyric Acid (CAS No: 1492-24-6) will continue to play a pivotal role in both fundamental research and applied science.
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